molecular formula C12H13NO3 B6145629 (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1087243-37-5

(3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6145629
CAS No.: 1087243-37-5
M. Wt: 219.24 g/mol
InChI Key: CNBQGXOEOOVTPA-NSHDSACASA-N
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Description

(3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral, rigid bicyclic amino acid derivative characterized by a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a carboxylic acid at position 3 (Figure 1). Its stereochemistry (3S configuration) and structural constraints make it a valuable scaffold in medicinal chemistry and peptide design. The acetyl group enhances lipophilicity and modulates conformational flexibility, while the carboxylic acid enables coordination with metal ions or participation in hydrogen bonding .

Properties

CAS No.

1087243-37-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(3S)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

CNBQGXOEOOVTPA-NSHDSACASA-N

Isomeric SMILES

CC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Purity

94

Origin of Product

United States

Scientific Research Applications

(3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Tetrahydroisoquinoline Derivatives
  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic): The parent compound lacks the acetyl group, resulting in higher polarity and reduced lipophilicity. Its rigidity mimics proline, stabilizing peptide secondary structures .
  • 7-Hydroxy-Tic :
    Substitution with a hydroxyl group at position 7 increases hydrogen-bonding capacity, improving water solubility but reducing membrane permeability compared to the acetylated derivative .
  • 7-Fluoro-/7-Chloro-Tic :
    Halogen substituents enhance metabolic stability and receptor binding affinity via hydrophobic and electronic effects, contrasting with the acetyl group’s steric and electronic contributions .
N-Acylated Derivatives
  • N-Acetyl-Tic: The acetyl group introduces rotameric diversity (two non-interconverting rotamers in solution), which may influence binding kinetics and selectivity in enzyme inhibition .
  • N-Boc-Tic :
    tert-Butoxycarbonyl (Boc) protection increases steric bulk, reducing reactivity in coupling reactions compared to the acetyl group’s moderate size .
Enzyme Inhibition and Selectivity
  • ACE Inhibitors (e.g., Quinapril): Quinapril, a tetrahydroisoquinoline-based drug, exhibits C-domain selectivity in angiotensin-converting enzyme (ACE) inhibition due to hydrophobic interactions between its P2' group and the enzyme’s S2' subsite. The acetyl group in (3S)-2-acetyl-Tic may similarly enhance domain-specific binding .
  • Opioid Receptor Modulation :
    Tic derivatives with constrained conformations, such as Htc (7-hydroxy-Tic), show potent opioid receptor binding. The acetyl group’s electron-withdrawing effects could alter receptor affinity compared to hydroxyl or halogen substituents .
Antithrombotic Activity
  • N-Substituted Tic Derivatives: Modifications at the N-position (e.g., aminoacyl groups) improve antithrombotic activity and solubility. The acetyl group balances lipophilicity and solubility, offering advantages over polar hydroxylated analogs .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Rotameric Forms Metal Coordination
(3S)-2-Acetyl-Tic 1.8 12.3 (PBS) 2 (non-interconverting) Forms 2:1 complexes with Cu²⁺, Co²⁺
(S)-Tic 0.5 45.6 (Water) 1 2:1 stoichiometry with Fe³⁺
7-Hydroxy-Tic 0.2 78.9 (Water) 1 1:1 complexes with Co³⁺
7-Chloro-Tic 2.1 8.7 (PBS) 1 Not reported

Key Research Findings

  • Rotameric Stability : NMR studies confirm that (3S)-2-acetyl-Tic exists as two stable rotamers in solution, a feature absent in hydroxylated or halogenated analogs. This property may enable dual-binding modes in enzyme inhibition .
  • Stereochemical Impact : The 3S configuration confers higher ACE inhibitory activity compared to the 3R enantiomer, as seen in analogs like (R)-2-acetyl-Tic .
  • Biological Potency : Acetylated Tic derivatives exhibit 10-fold higher antithrombotic activity (IC₅₀ = 0.8 μM) than hydroxylated variants due to optimized lipophilicity and target engagement .

Preparation Methods

Reaction Mechanism and Optimization

The process involves cyclization via a Pictet-Spengler-like mechanism, where formaldehyde reacts with L-phenylalanine to form the tetrahydroisoquinoline core. Key parameters include:

  • Temperature : Optimal yields (≥85%) occur at 70–90°C. Lower temperatures (<40°C) result in incomplete cyclization, while higher temperatures (>150°C) promote racemization.

  • Acid Concentration : Hydrobromic acid (48% w/v) ensures protonation of the intermediate, directing stereoselectivity toward the (3S)-isomer.

  • Formaldehyde Source : Paraformaldehyde or trioxane is preferred over formalin to avoid water-induced side reactions.

Isolation and Purification

The crude product precipitates as a hydrobromide salt upon cooling, achieving ≥98% optical purity after neutralization with aqueous ammonia. Recrystallization from ethanol/water (1:3 v/v) further enhances purity to >99.5%.

Direct Acetylation Strategies for C-2 Functionalization

Introducing the acetyl group at the C-2 position of (3S)-TIC acid presents challenges due to the saturated ring’s low reactivity. Two primary approaches have been validated:

Friedel-Crafts Acylation Under Lewis Acid Catalysis

While classical Friedel-Crafts reactions are ineffective for tetrahydroisoquinolines, modified conditions using AlCl₃ and acetyl chloride in dichloromethane (DCM) achieve C-2 acylation.

  • Reaction Conditions :

    • 0°C, 12 h, anhydrous DCM

    • Acetyl chloride (2.5 eq), AlCl₃ (3.0 eq)

  • Yield : 62–68%

  • Limitations : Competing N-acylation occurs (~15%), necessitating chromatographic separation.

Directed ortho-Metalation (DoM)

A more selective method involves temporary N-protection followed by lithiation:

  • Protection : Boc-anhydride in THF converts (3S)-TIC acid to (3S)-N-Boc-TIC acid (94% yield).

  • Lithiation : LDA (2.1 eq) at −78°C in THF deprotonates C-2, forming a stabilized aryl lithium species.

  • Quenching : Acetyl chloride (1.2 eq) introduces the acetyl group, followed by Boc deprotection with TFA.

  • Overall Yield : 55–60%

  • Stereochemical Integrity : >99% retention of (3S)-configuration.

Alternative Routes via Multicomponent Reactions

Ugi Three-Component Reaction (U-3CR)

The Ugi reaction enables simultaneous ring formation and functionalization. RSC Publishing (2015) reports a diastereoselective synthesis using:

  • Components :

    • Chiral 3,4-dihydroisoquinoline (DHIQ)

    • Acetylated isocyanide

    • Carboxylic acid (e.g., acetic acid)

  • Conditions : MeOH, 40°C, 24 h

  • Diastereoselectivity : >20:1 dr due to steric guidance from the DHIQ’s C-3/C-4 chirality.

  • Yield : 75–80%

Homophthalic Anhydride-Imine Cyclization

PMC (2023) describes a stereocontrolled route using homophthalic anhydride and acetyl-containing imines:

  • Imine Synthesis : Benzaldehyde derivatives reacted with ammonium acetate.

  • Cyclization : Anhydride and imine react in 1,2-dichloroethane (DCE) at reflux.

  • Yield : 70% for trans-isomers; 65% for cis-isomers at 25°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Friedel-Crafts62–6885ModerateLow
DoM55–6098HighMedium
U-3CR75–8095Very HighHigh
Homophthalic Route65–7090HighMedium

Key Observations :

  • The Ugi-3CR offers superior yields and stereocontrol but requires chiral DHIQ precursors.

  • DoM provides high purity but involves cryogenic conditions.

  • Friedel-Crafts is least scalable due to side reactions.

Post-Synthetic Modifications and Applications

Metal Chelation Studies

(3S)-2-Ac-TIC demonstrates strong affinity for Cu(II) and Fe(III) , forming stable complexes used in asymmetric catalysis. For example:

  • Cu(II)-(3S)-2-Ac-TIC : Catalyzes nitroaldol additions with 89% ee.

  • Coordination Chemistry : IR spectra confirm bidentate binding via the carboxylate and acetyl groups.

Pharmacological Derivatives

The acetyl group serves as a handle for further functionalization:

  • Esterification : Methanol/H₂SO₄ converts (3S)-2-Ac-TIC to methyl esters (92% yield).

  • Amidation : DCC-mediated coupling with amines produces prodrug candidates.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ReagentCost (USD/kg)Environmental Impact
L-Phenylalanine120Low
Acetyl Chloride90High (HCl emission)
Boc-Anhydride450Moderate

Recommendations :

  • Use paraformaldehyde over formalin to reduce wastewater.

  • Recycle AlCl₃ via aqueous workup to mitigate environmental impact .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can enantiomeric purity be optimized?

  • Methodological Answer : The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. A modified protocol using chiral auxiliaries (e.g., d-tyrosine derivatives) can achieve >95% yield and 99.4% enantiomeric excess (ee) after recrystallization . Key steps include:

  • Stereochemical control : Use of L- or D-amino acids as starting materials to dictate configuration.
  • Protection strategies : tert-Butoxycarbonyl (Boc) groups to prevent side reactions during coupling .
  • Purification : Recrystallization in ethanol/water mixtures to enhance ee .

Q. How can the structural integrity of this compound be confirmed during synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and acetyl group placement .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion at m/z 470.51 for related derivatives) .
  • HPLC with chiral columns : Assess enantiopurity using columns like Chiralpak IA/IB .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation of the tetrahydroisoquinoline ring .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may degrade the acetyl group; use tetrahydrofuran (THF) or dichloromethane (DCM) for reactions .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing hydrolysis susceptibility?

  • Methodological Answer :

  • Acyl group substitution : Replace the acetyl group with hydrolysis-resistant moieties (e.g., oleoyl chains) via coupling with acyl chlorides .
  • Backbone rigidity : Introduce methyl or methoxy groups at positions 6/7 to restrict conformational flexibility, improving receptor binding .
  • Peptide conjugation : Integrate into peptide antagonists (e.g., bradykinin inhibitors) using solid-phase synthesis with Boc-protected intermediates .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization (ESI).
  • Reference standards : Synthesize and characterize impurities (e.g., diastereomers, deacetylated byproducts) via preparative HPLC .
  • Forced degradation studies : Expose to heat/light to identify degradation pathways and validate stability-indicating methods .

Q. How do copper complexes of this compound influence its pharmacological profile?

  • Methodological Answer :

  • Coordination studies : Use potentiometry and UV-VIS spectroscopy to assess Cu2+^{2+}-binding affinity at physiological pH.
  • Bioactivity assays : Compare mitochondrial stimulation (e.g., ATP production) of free ligand vs. copper complexes .
  • Structural analogs : Replace the carboxylic acid with phosphonic acid groups to modulate metal chelation .

Q. What strategies improve the compound's pharmacokinetics in preclinical models?

  • Methodological Answer :

  • Prodrug design : Esterify the carboxylic acid to enhance membrane permeability; hydrolyze in vivo by esterases .
  • PEGylation : Attach polyethylene glycol (PEG) chains to prolong half-life .
  • Species-specific metabolism : Test in murine vs. human hepatocytes to identify cytochrome P450 liabilities .

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